2,6-Octadienal, 3,6,7-trimethyl-

Catalog No.
S1535866
CAS No.
1891-67-4
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Octadienal, 3,6,7-trimethyl-

CAS Number

1891-67-4

Product Name

2,6-Octadienal, 3,6,7-trimethyl-

IUPAC Name

(2E)-3,6,7-trimethylocta-2,6-dienal

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-9(2)11(4)6-5-10(3)7-8-12/h7-8H,5-6H2,1-4H3/b10-7+

InChI Key

CIJXIVUHYJAYCO-JXMROGBWSA-N

SMILES

CC(=C(C)CCC(=CC=O)C)C

Synonyms

3,6,7-Trimethyl-2,6-octadienal

Canonical SMILES

CC(=C(C)CCC(=CC=O)C)C

Isomeric SMILES

CC(=C(C)CC/C(=C/C=O)/C)C

Description

The exact mass of the compound 3,6,7-Trimethyl-2,6-octadienal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Octadienal, 3,6,7-trimethyl- is a chemical compound with the molecular formula C11H18O\text{C}_{11}\text{H}_{18}\text{O} and a molecular weight of approximately 166.26 g/mol. This compound is a type of unsaturated aldehyde characterized by a long carbon chain with multiple double bonds and an aldehyde functional group. It is commonly known for its distinctive aroma, which is often described as citrusy or floral, making it valuable in the fragrance and flavor industry. The compound's structure features three methyl groups attached to the octadiene backbone, contributing to its unique properties and applications .

Typical of aldehydes and unsaturated compounds:

  • Addition Reactions: The aldehyde functional group can undergo nucleophilic addition reactions with various nucleophiles.
  • Oxidation: It can be oxidized to form carboxylic acids or other oxidation products depending on the conditions.
  • Hydrogenation: The double bonds in the carbon chain can be hydrogenated to form saturated hydrocarbons.
  • Condensation Reactions: It may also participate in aldol condensation reactions under appropriate conditions .

Research indicates that 2,6-Octadienal, 3,6,7-trimethyl- exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacteria and fungi.
  • Insecticidal Effects: It has been noted for its effectiveness as a natural insect repellent, particularly against mosquito species.
  • Flavoring Agent: Its pleasant aroma makes it a popular choice in food products as a flavoring agent .

The synthesis of 2,6-Octadienal, 3,6,7-trimethyl- can be achieved through several methods:

  • Natural Extraction: This compound can be isolated from essential oils of certain plants such as lemongrass and ginger.
  • Chemical Synthesis:
    • Aldol Condensation: Starting from simpler aldehydes or ketones, it can be synthesized via aldol condensation followed by dehydration.
    • Isomerization: Converting related compounds through isomerization processes can yield this specific structure .

2,6-Octadienal, 3,6,7-trimethyl- finds applications in various fields:

  • Fragrance Industry: Used extensively in perfumes due to its appealing scent profile.
  • Food Industry: Employed as a flavoring agent in food products to impart citrus notes.
  • Agriculture: Utilized as a natural insect repellent and pesticide alternative .

Interaction studies involving 2,6-Octadienal, 3,6,7-trimethyl- have focused on its effects on biological systems:

  • Synergistic Effects with Other Compounds: Research has explored how this compound interacts with other natural compounds to enhance antimicrobial or insecticidal properties.
  • Metabolic Pathways: Studies are ongoing to understand how this compound is metabolized in living organisms and its potential effects on human health .

Several compounds share structural similarities with 2,6-Octadienal, 3,6,7-trimethyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,6-Octadienal (Citral)C10H16OKnown for its strong lemon scent; widely used.
3,7-Dimethyl-2-octenalC10H18OFeatures different methyl positioning; less studied.
Geranial (trans-Citral)C10H16OA stereoisomer of citral; used similarly in fragrances.
Neral (cis-Citral)C10H16OAnother stereoisomer of citral; distinct aroma profile.

The uniqueness of 2,6-Octadienal, 3,6,7-trimethyl- lies in the specific arrangement of its methyl groups and the resulting aromatic properties that distinguish it from other similar compounds. Its applications in both the fragrance and food industries further highlight its importance compared to others in its class .

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 22 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1891-67-4

General Manufacturing Information

2,6-Octadienal, 3,6,7-trimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-07-17

Explore Compound Types